2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide
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Overview
Description
2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, using appropriate aniline and carbonyl compounds.
Introduction of the trifluoromethyl group: This step can be performed using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group can be introduced via methylation of a hydroxyquinoline intermediate using methyl iodide or dimethyl sulfate.
Thioether formation: The quinoline derivative can be reacted with a thiol compound to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the thioether with 3-methylbenzylamine and acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thioether groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could target the quinoline ring or the acetamide group, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the benzyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The trifluoromethyl group often enhances the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Fluoroquinolones: A class of antibiotics with a quinoline core and fluorine substituents.
Uniqueness
2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-N-[(3-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-4-3-5-14(8-13)11-25-19(27)12-29-20-10-17(21(22,23)24)16-7-6-15(28-2)9-18(16)26-20/h3-10H,11-12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRLAKAWQIPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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